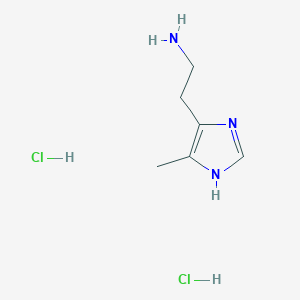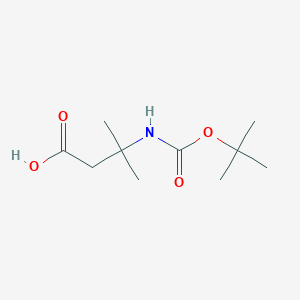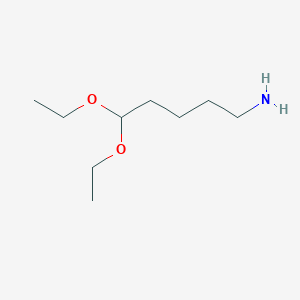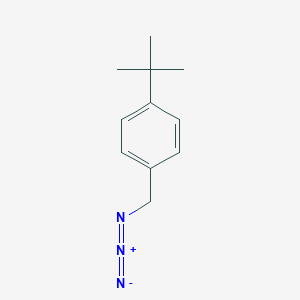
1-(Azidomethyl)-4-tert-butylbenzene
Übersicht
Beschreibung
1-(Azidomethyl)-4-tert-butylbenzene is an organic compound characterized by the presence of an azidomethyl group attached to a benzene ring, which also bears a tert-butyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-4-tert-butylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-tert-butylbenzyl chloride with sodium azide in an organic solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chloride group with the azide group, yielding this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Azidomethyl)-4-tert-butylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reduction, where it is reduced to an amine.
Cycloaddition Reactions:
Thermal Decomposition: The azide group can decompose upon heating, releasing nitrogen gas and forming reactive nitrenes.
Common Reagents and Conditions:
Staudinger Reduction: Typically involves the use of triphenylphosphine in an organic solvent.
Huisgen Cycloaddition: Often catalyzed by copper(I) salts in the presence of an alkyne.
Thermal Decomposition: Requires elevated temperatures, often above 100°C.
Major Products Formed:
Amines: From the reduction of the azide group.
Triazoles: From the cycloaddition reaction with alkynes.
Nitrenes: From the thermal decomposition of the azide group.
Wissenschaftliche Forschungsanwendungen
1-(Azidomethyl)-4-tert-butylbenzene has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of polymers and other materials with unique properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Bioconjugation: The azide group can be used in click chemistry for labeling and modifying biomolecules.
Wirkmechanismus
The mechanism of action of 1-(Azidomethyl)-4-tert-butylbenzene primarily involves the reactivity of the azide group. The azide group can undergo various transformations, such as reduction to an amine or cycloaddition to form triazoles. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-(Azidomethyl)-5H-tetrazole: Another azide-containing compound with similar reactivity.
1-Azidoethyl-5H-tetrazole: Similar in structure but with an ethyl group instead of a benzene ring.
1-(Azidopropyl)-5H-tetrazole: Similar in structure but with a propyl group instead of a benzene ring.
Uniqueness: 1-(Azidomethyl)-4-tert-butylbenzene is unique due to the presence of both the azidomethyl and tert-butyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for specialized applications in materials science and organic synthesis.
Eigenschaften
IUPAC Name |
1-(azidomethyl)-4-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-11(2,3)10-6-4-9(5-7-10)8-13-14-12/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPUHRTVWANKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370862 | |
| Record name | 1-(azidomethyl)-4-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130231-58-2 | |
| Record name | 1-(azidomethyl)-4-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


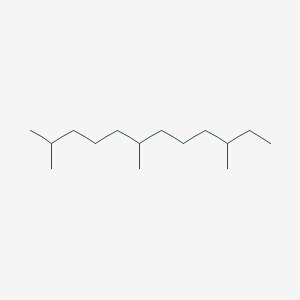
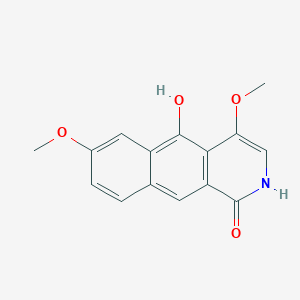
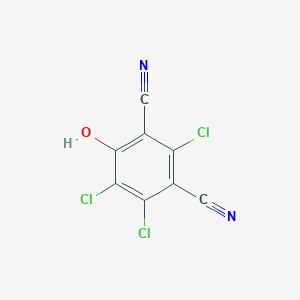
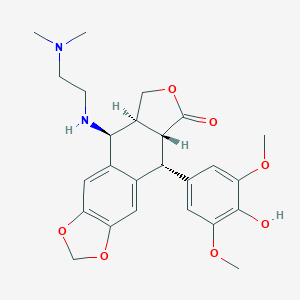

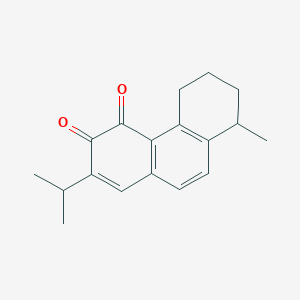
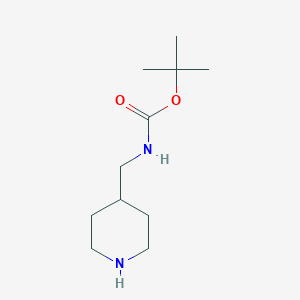
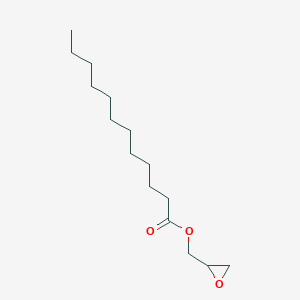
![Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B139101.png)
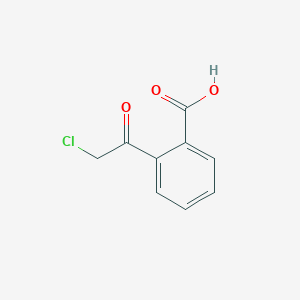
![Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI)](/img/structure/B139107.png)
